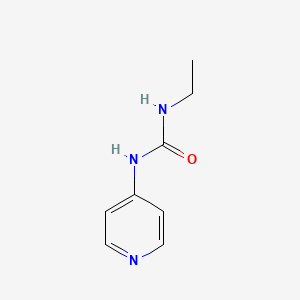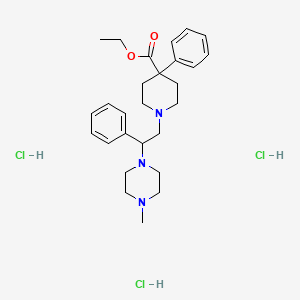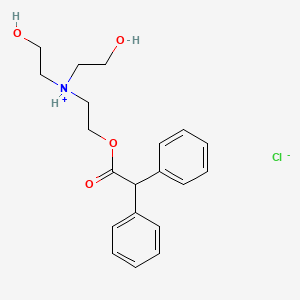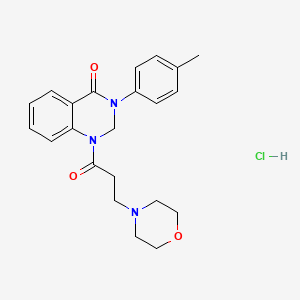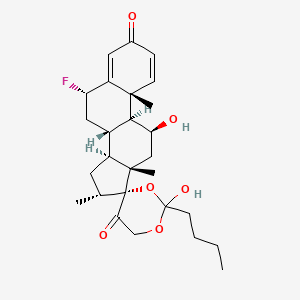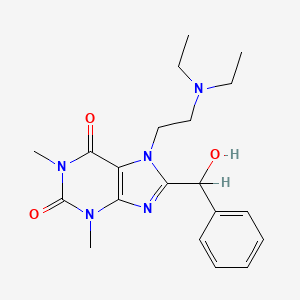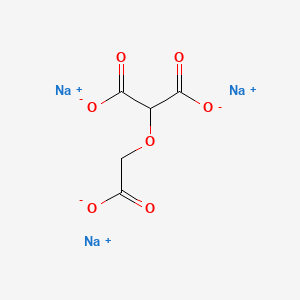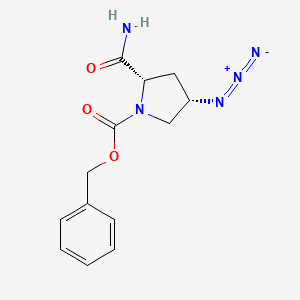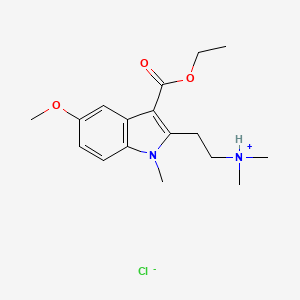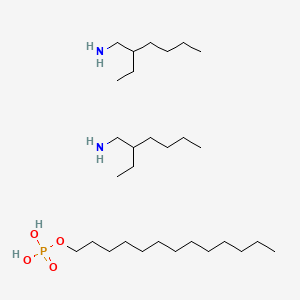![molecular formula C28H17N3O4 B13732846 9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 35940-77-3](/img/structure/B13732846.png)
9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes two anthracenedione units connected via amino groups. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Oxidation: The aminoanthracene is oxidized to form 9,10-anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The key steps include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce nitro groups.
Oxidative Coupling: Employing oxidizing agents such as potassium permanganate to achieve the desired anthracenedione structure.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinones.
Substitution: Amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of higher quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted anthracenedione derivatives.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anthracycline antibiotics.
Industry: Utilized in the production of pigments and dyes due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The amino groups facilitate binding to specific molecular targets, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-hydroxy-9,10-anthracenedione: Known for its use in dyes and pigments.
1,4-Diamino-9,10-anthracenedione: Studied for its potential anticancer properties.
1,5-Diamino-9,10-anthracenedione: Used in multicolor photoinitiator systems.
Uniqueness
9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- stands out due to its dual anthracenedione structure, which enhances its chemical reactivity and potential applications in various fields. Its unique structure allows for diverse functionalization, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
35940-77-3 |
|---|---|
Formule moléculaire |
C28H17N3O4 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
1-(5-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione |
InChI |
InChI=1S/C28H17N3O4/c29-17-9-3-7-15-21(17)27(34)16-8-4-10-19(22(16)28(15)35)31-20-12-11-18(30)23-24(20)26(33)14-6-2-1-5-13(14)25(23)32/h1-12,30,34-35H,29H2 |
Clé InChI |
UVZWFBKBWMBJSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=NC4=CC=CC5=C(C6=C(C=CC=C6N)C(=C54)O)O)C=CC3=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


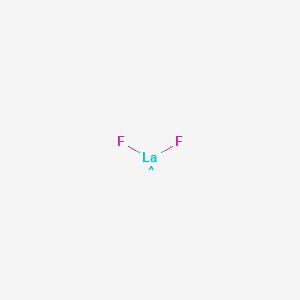
![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)
